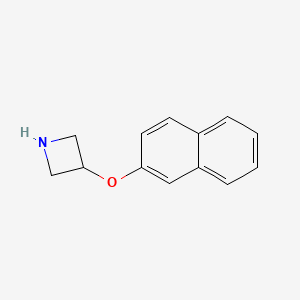

3-(Naphthalen-2-yloxy)azetidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-naphthalen-2-yloxyazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-2-4-11-7-12(6-5-10(11)3-1)15-13-8-14-9-13/h1-7,13-14H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQXUEIDHHHQAEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00625712 | |

| Record name | 3-[(Naphthalen-2-yl)oxy]azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

784123-27-9 | |

| Record name | 3-[(Naphthalen-2-yl)oxy]azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 Naphthalen 2 Yloxy Azetidine Analogues

Advanced Approaches to Azetidine (B1206935) Ring Construction

The construction of the azetidine ring is a synthetic challenge due to its inherent ring strain. frontiersin.org Consequently, chemists have developed a range of sophisticated methodologies to overcome this hurdle, enabling access to a wide variety of substituted azetidines. These approaches range from cycloadditions and intramolecular cyclizations to more novel methods like ring contractions and C-H amination.

Photocatalyzed [2+2] cycloaddition reactions, particularly the aza Paternò–Büchi reaction, represent a powerful and increasingly popular method for synthesizing azetidine rings. nih.govrsc.org This approach involves the reaction of an imine with an alkene under visible light irradiation, facilitated by a photocatalyst.

A notable advancement in this area is the use of visible-light-mediated intermolecular aza Paternò–Büchi reactions utilizing the triplet state reactivity of specific oximes, such as 2-isoxazoline-3-carboxylates. nih.gov The reaction is enabled by an iridium-based photocatalyst that activates the oxime derivative via triplet energy transfer, which then undergoes a [2+2] cycloaddition with a broad range of alkenes. nih.govrsc.org This method is characterized by its operational simplicity and mild reaction conditions. nih.gov The resulting highly functionalized azetidine products can be readily converted into unprotected azetidines, offering a new route to these desirable synthetic targets. nih.gov

Another strategy involves photocatalytic dehydrogenative [2+2] cycloadditions between amines and alkenes. acs.orgnih.gov These oxidative reactions are induced by a photoredox catalyst that facilitates the aerobic oxidation of amines, like dihydroquinoxalinones, to form an imine intermediate in situ. This intermediate then undergoes an intermolecular [2+2] cyclization with various alkenes to yield functionalized azetidines stereoselectively. acs.orgnih.govacs.org

| Catalyst/Method | Reactants | Key Features | Ref. |

| Iridium Photocatalyst | 2-Isoxazoline-3-carboxylates + Alkenes | Utilizes triplet energy transfer; broad alkene scope; mild conditions. | nih.govrsc.org |

| Photoredox Catalyst (e.g., Ir(ppy)₃) | Dihydroquinoxalinones + Alkenes | Dehydrogenative cycloaddition; aerobic oxidation; high stereoselectivity. | acs.orgnih.gov |

Intramolecular cyclization is a classical and reliable strategy for forming the azetidine ring. frontiersin.org This method typically involves an intramolecular SN2 reaction where a nitrogen atom displaces a leaving group on the same molecule to form the four-membered ring. nih.govfrontiersin.org

One common approach involves the cyclization of γ-amino alcohols or their derivatives. The hydroxyl group is converted into a good leaving group, such as a mesylate or halide, which is then displaced by the amine to furnish the azetidine ring. nih.govorganic-chemistry.org Another powerful method is the intramolecular aminolysis of epoxides. For instance, La(OTf)₃ has been used as a catalyst to promote the C3-selective intramolecular aminolysis of cis-3,4-epoxy amines, affording 3-hydroxyazetidines in high yields. nih.govfrontiersin.org This reaction demonstrates high regioselectivity and tolerance for various functional groups on the nitrogen substituent. nih.gov

Palladium-catalyzed intramolecular amination of C(sp³)–H bonds provides a modern and efficient route to azetidines. acs.org This method utilizes a picolinamide (B142947) directing group to facilitate the selective activation of a γ-C–H bond, leading to cyclization and formation of the azetidine ring with low catalyst loading and under convenient conditions. acs.org

| Precursor Type | Method/Catalyst | Resulting Azetidine | Ref. |

| γ-Amino alcohols | Conversion to mesylate, then base-induced cyclization | Substituted azetidines | nih.govorganic-chemistry.org |

| cis-3,4-Epoxy amines | La(OTf)₃-catalyzed aminolysis | 3-Hydroxyazetidines | nih.govfrontiersin.org |

| Picolinamide-protected amines | Palladium-catalyzed C-H amination | Substituted azetidines | acs.org |

| N-trityl-2-amino-4-bromobutanoate | Base-induced cyclization | Azetidine-2-carboxylates | researchgate.net |

Ring-contraction strategies offer a novel pathway to azetidine derivatives, particularly azetidin-2-ones (β-lactams), starting from more readily available five-membered rings. A robust method has been developed for the synthesis of α-carbonylated N-sulfonylazetidines via the ring contraction of α-bromo N-sulfonylpyrrolidinones. acs.org

The process begins with the selective monobromination of N-sulfonyl-2-pyrrolidinone derivatives. acs.org The resulting α-bromo pyrrolidinone is then subjected to a one-pot nucleophilic addition–ring contraction reaction. In the presence of a base like potassium carbonate, various nucleophiles such as alcohols, phenols, or anilines can be introduced. The reaction proceeds via the opening of the pyrrolidinone ring by the nucleophile, followed by an intramolecular SN2 cyclization where the newly formed amide anion displaces the α-bromide, leading to the contracted azetidine-2-one ring. acs.org This method is scalable and provides access to a range of functionalized azetidines that would be otherwise difficult to synthesize. acs.org Computational studies suggest that the presence of an N-sulfonyl group is crucial for lowering the activation energy barrier for the cleavage of the N1-C2 bond in the β-lactam ring, facilitating such transformations. nih.gov

Direct C-H amination catalyzed by transition metals has emerged as a powerful tool for constructing C-N bonds, offering an atom-economical approach to nitrogen-containing heterocycles like azetidines. kaist.ac.kracs.org These reactions functionalize ubiquitous C-H bonds without the need for pre-installed reactive groups. acs.org

Palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination is a key strategy for synthesizing functionalized azetidines. rsc.orgacs.org The reaction often employs an oxidant, such as a benziodoxole derivative, to facilitate the catalytic cycle, which is proposed to proceed through a high-valent alkyl-Pd(IV) intermediate. rsc.org Reductive elimination from this intermediate forms the C-N bond and closes the azetidine ring. rsc.org The use of directing groups, like picolinamide, allows for high selectivity in activating specific C-H bonds, even unactivated methyl groups. acs.org This methodology has been successfully applied to create azetidines, pyrrolidines, and indolines, highlighting its versatility. acs.org While many methods rely on expensive transition metals, research into developing more eco-friendly, metal-free C-H amination reactions is also underway. digitellinc.com

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly efficient for generating molecular diversity. acs.org Several MCRs have been developed for the synthesis of highly functionalized azetidines.

One prominent example is the copper-catalyzed MCR of terminal alkynes, sulfonyl azides, and carbodiimides. acs.orgorganic-chemistry.org This reaction proceeds under mild conditions without the need for a base, producing 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives in good to excellent yields. acs.org The mechanism is thought to involve a [2+2] cycloaddition. acs.org Similar copper-catalyzed MCRs involving sulfonyl azides, alkynes, and other third components like imines have also been reported to yield N-sulfonylazetidin-2-imines. rsc.org

Another novel MCR for accessing functionalized azetidines exploits the strain-release functionalization of 1-azabicyclo[1.1.0]butanes (ABBs). thieme-connect.de A dual copper/photoredox catalysis system enables a three-component reaction between an ABB, a conjugated diene, and a cyanide source (TMS-CN) to rapidly generate azetidines with a C3 all-carbon quaternary center. thieme-connect.de

| Catalyst | Reactants | Product Type | Ref. |

| Copper(I) | Terminal Alkynes + Sulfonyl Azides + Carbodiimides | 2,4-Diiminoazetidines | acs.org |

| Copper(I) | Sulfonyl Azides + Phenylacetylenes + Schiff Bases | N-Sulfonylazetidin-2-imines | rsc.org |

| Dual Copper/Photoredox | 1-Azabicyclo[1.1.0]butanes + Dienes + TMS-CN | Azetidines with C3-quaternary centers | thieme-connect.de |

The synthesis of stable, functionalized azetidine cores serves as a platform for developing diverse molecular scaffolds for applications in drug discovery. nih.govenamine.net These azetidine-containing building blocks are designed for easy diversification to create large libraries of lead-like molecules. nih.govnih.gov

A common strategy involves the synthesis of a trisubstituted azetidine core on a multi-gram scale, which can then be subjected to various chemical transformations to generate fused, bridged, and spirocyclic ring systems. nih.govacs.org For example, a nitrile group on an azetidine ring can be reduced to a primary amine, which is then protected. acs.org This functional handle allows for further reactions, such as N-alkylation followed by ring-closing metathesis to form azetidine-fused 8-membered rings. nih.gov

Another approach focuses on creating novel spirocyclic azetidine scaffolds. nih.gov These are synthesized from aminonitrile precursors via metalation and subsequent cyclization. The resulting spirocyclic systems, which can be prepared as distinct stereoisomers, are then used in solid-phase synthesis to generate large compound libraries. acs.org These conformationally restricted building blocks are particularly valuable for designing molecules targeting the central nervous system (CNS). nih.govnih.gov The ability to readily convert these complex azetidine products into free azetidines provides access to scaffolds with previously challenging substitution patterns. researchgate.net

Introduction of the Naphthalenyloxy Functionality

A critical step in the synthesis is the introduction of the naphthalenyloxy group. This process is typically a two-stage approach involving the preparation of a suitably functionalized naphthalene (B1677914) precursor, followed by an etherification reaction to link it to the azetidine ring.

The naphthalene moiety is a common structural motif in pharmaceuticals, agrochemicals, and functional materials. researchgate.net Consequently, numerous methods have been developed for its synthesis and functionalization. researchgate.netnih.gov For the purpose of creating a naphthalenyloxy linkage, the most crucial precursor is a naphthalene ring substituted with a hydroxyl group, specifically at the C-2 position to form 2-naphthol (B1666908) and its derivatives.

Traditionally, substituted naphthalenes are synthesized via electrophilic aromatic substitution, but controlling the regioselectivity of these reactions can be challenging. nih.govresearchgate.net Modern organic synthesis has increasingly turned to C-H bond functionalization as a more direct and step-economical tool. researchgate.netanr.fr This approach allows for the regioselective introduction of functional groups by using a directing group to guide a catalyst to a specific C-H bond on the naphthalene ring. researchgate.netanr.fr For instance, a carbonyl group at the C-1 position can direct functionalization to the peri (C-8) or ortho (C-2) positions. anr.fr Palladium-catalyzed reactions have been developed for the oxygenation of naphthalenes at the C-8 position using Weinreb amides as directing groups. anr.fr Similarly, N-tosyl carboxamides have been shown to act as directing groups for arylation at the C-2 position of a 1-substituted naphthalene. researchgate.net

These advanced C-H activation strategies provide a powerful means to create a diverse range of functionalized naphthalene precursors ready for coupling. researchgate.netanr.fr

Table 1: Examples of Directing Groups for Naphthalene Functionalization

| Directing Group | Position of Functionalization | Catalyst System (Example) | Reference |

|---|---|---|---|

| Picolinamide | C-8 | Cu(TFA)₂ | researchgate.net |

| Carbonyl (Weinreb Amide) | C-8 (Oxygenation) | Palladium Catalyst | anr.fr |

| N-Tosyl Carboxamide | C-2 (Arylation) | Palladium Catalyst | researchgate.net |

Once a suitable hydroxylated naphthalene precursor like 2-naphthol is obtained, the formation of the ether bond to the azetidine ring is typically achieved through nucleophilic substitution reactions. The Williamson ether synthesis is a classic and widely applicable method. This reaction involves the deprotonation of the naphthol with a base (e.g., sodium hydride) to form a nucleophilic naphthoxide anion, which then displaces a leaving group on the azetidine ring.

The azetidine component must possess a good leaving group at the 3-position, such as a halide (iodo or bromo) or a sulfonate (tosylate or mesylate). The synthesis of such precursors, like N-protected 3-haloazetidines, is a well-established process. semanticscholar.org

An alternative to the Williamson ether synthesis is the Mitsunobu reaction. This method allows for the coupling of an alcohol (2-naphthol) with another alcohol (e.g., N-protected 3-hydroxyazetidine) directly, under milder, neutral conditions using a combination of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD).

Table 2: Comparison of Etherification Strategies

| Strategy | Azetidine Precursor | Naphthalene Precursor | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Williamson Ether Synthesis | 3-Halo or 3-Sulfonyloxy-azetidine | 2-Naphthol | Strong Base (e.g., NaH, K₂CO₃) | High yield, uses common reagents. | Requires strong base, may not be suitable for sensitive substrates. |

| Mitsunobu Reaction | 3-Hydroxyazetidine | 2-Naphthol | Triphenylphosphine, DIAD/DEAD | Mild, neutral conditions; stereochemical inversion. | Stoichiometric phosphine oxide byproduct can complicate purification. |

Integrated Synthetic Pathways towards 3-(Naphthalen-2-yloxy)azetidine and its Analogues

An integrated synthetic pathway combines the preparation of the key building blocks into a cohesive and efficient route to the final product. The synthesis of this compound typically begins with commercially available starting materials and proceeds through the formation of protected intermediates.

A plausible and robust synthetic route is outlined below:

Preparation of a Protected 3-Functionalized Azetidine: The synthesis often starts with the protection of the azetidine nitrogen, most commonly with a tert-butoxycarbonyl (Boc) group. This prevents side reactions and controls reactivity. A key intermediate, tert-butyl 3-iodoazetidine-1-carboxylate, can be prepared on a gram scale from commercially available precursors. semanticscholar.org The synthesis of the azetidine ring itself can be achieved through various methods, including the cyclization of γ-amino alcohols or other appropriately substituted propane (B168953) derivatives. magtech.com.cnorganic-chemistry.org

Etherification: The protected 3-iodoazetidine (B8093280) is then reacted with 2-naphthol under basic conditions, characteristic of the Williamson ether synthesis. The use of a suitable solvent like dimethylformamide (DMF) or acetonitrile (B52724) facilitates the reaction.

Deprotection (Optional): If the unprotected azetidine is the desired final product, the Boc protecting group can be removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid in an appropriate solvent).

This modular approach allows for the synthesis of a wide variety of analogues by simply changing the naphthalene precursor (e.g., using substituted 2-naphthols) or the azetidine building block. The synthesis of diverse azetidine scaffolds has been explored extensively, providing numerous options for creating novel analogues. nih.govnih.gov

Scalability and Practical Considerations for Gram-Scale Synthesis

Transitioning a synthetic route from a laboratory (milligram) scale to a preparative (gram) scale introduces several practical challenges that must be addressed for the process to be efficient, safe, and cost-effective. researchgate.net

Key considerations for the gram-scale synthesis of this compound include:

Starting Material Availability and Cost: The cost and commercial availability of the starting materials, such as 2-naphthol and the precursors for the 3-functionalized azetidine, are critical factors for large-scale production. Fortunately, an improved gram-scale synthesis for protected 3-haloazetidines has been reported, which is a significant advantage. semanticscholar.org

Reaction Conditions: Conditions must be optimized for safety and efficiency. For the etherification step, the use of highly reactive and flammable reagents like sodium hydride requires careful handling and temperature control on a larger scale. Alternative, milder bases such as potassium carbonate may be preferable.

Purification: Chromatographic purification, which is common in small-scale synthesis, can be cumbersome and expensive on a larger scale. Developing procedures that yield a product pure enough to be isolated by crystallization or distillation is highly desirable.

Process Safety: A thorough safety assessment of all reagents, intermediates, and reaction conditions is essential. This includes managing exotherms, handling potentially toxic materials, and ensuring proper ventilation and containment.

Yield and Atom Economy: Optimizing reaction steps to maximize yield and minimize waste (improve atom economy) is crucial for making the synthesis economically and environmentally viable. This may involve fine-tuning catalyst loading, reaction times, and temperatures. researchgate.net

Table 3: Scalability Considerations for Synthesis

| Parameter | Small-Scale (mg) | Gram-Scale (g) | Key Considerations | Reference |

|---|---|---|---|---|

| Purification | Column Chromatography | Crystallization, Distillation | Avoidance of costly and time-consuming chromatography. | researchgate.net |

| Reagent Choice | Highly reactive reagents common (e.g., NaH) | Milder, safer alternatives preferred (e.g., K₂CO₃) | Enhanced safety protocols, thermal management. | semanticscholar.org |

| Solvent Volume | Often high dilution | Concentrated conditions preferred | Reduces waste, improves throughput. | researchgate.net |

| Work-up | Liquid-liquid extraction | Crystallization, filtration | Simplicity and efficiency of product isolation. | researchgate.net |

Medicinal Chemistry and Biological Activity of Naphthalene Azetidine Conjugates

Pharmacological Relevance of Azetidine (B1206935) Derivatives

The azetidine ring is a four-membered saturated heterocycle containing a nitrogen atom. medwinpublishers.comrsc.org Despite challenges in their synthesis due to intrinsic ring strain, azetidine derivatives have garnered considerable attention in medicinal chemistry. medwinpublishers.comnih.gov Their unique conformational rigidity and stability make them valuable scaffolds for developing therapeutic agents. rsc.orgnih.gov

Compounds incorporating the azetidine moiety exhibit a wide spectrum of biological activities, including:

Anticancer medwinpublishers.comnih.gov

Antibacterial and Antimicrobial medwinpublishers.comnih.gov

Antitubercular medwinpublishers.com

Antiviral nih.gov

Anti-inflammatory nih.gov

Antioxidant medwinpublishers.com

Analgesic nih.gov

Furthermore, they have shown utility in treating central nervous system (CNS) disorders, acting as dopamine (B1211576) antagonists and demonstrating potential in addressing conditions like Alzheimer's disease. nih.govresearchgate.net The first naturally occurring azetidine derivative, L-azetidine-2-carboxylic acid, was isolated in 1955 and acts as a proline receptor antagonist. medwinpublishers.com This discovery paved the way for the synthesis of numerous azetidine-based compounds for therapeutic exploration. medwinpublishers.com

Computational Chemistry and in Silico Drug Design for 3 Naphthalen 2 Yloxy Azetidine

Quantum Chemical Calculations and Theoretical Characterization

Quantum chemical calculations are theoretical methods used to compute the electronic structure and properties of molecules. These studies provide fundamental insights into the behavior of a compound at the atomic level.

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex.

Evaluation of Binding Affinities and Interaction DynamicsFollowing docking, the strength of the interaction, or binding affinity, would be estimated using a scoring function, which calculates a value typically in kcal/mol. A lower value suggests a stronger binding. To further refine this and understand the stability of the interaction over time, a molecular dynamics (MD) simulation would be performed. An MD simulation models the atomic movements of the protein-ligand complex, providing insights into the stability of the predicted binding pose and a more accurate calculation of the binding free energy.

While these methodologies are well-established, their specific application to 3-(Naphthalen-2-yloxy)azetidine has not been found in the surveyed scientific literature. Therefore, the generation of specific data tables and detailed research findings for this compound is not feasible.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling and virtual screening are powerful computational strategies for identifying novel bioactive compounds from large chemical libraries. These methods are centered on defining the essential three-dimensional arrangement of chemical features required for a molecule to interact with a specific biological target.

Ligand-based pharmacophore modeling is employed when the three-dimensional structure of the biological target is unknown, but a set of active ligands is available. This approach involves aligning a series of known active molecules to identify the common chemical features that are essential for their biological activity. For naphthalene-azetidine analogues, which are structurally related to inhibitors of targets like monoamine transporters and G-protein coupled receptors (GPCRs), this method is highly applicable. nih.govnih.gov

A hypothetical ligand-based pharmacophore model for a series of naphthalene-azetidine analogues targeting a specific receptor, such as the serotonin (B10506) transporter (SERT), could be generated. This model would likely include key features such as a hydrophobic group representing the naphthalene (B1677914) ring, a hydrogen bond acceptor or donor associated with the azetidine (B1206935) nitrogen, and potentially an aromatic ring feature. nih.gov The generation of such a model would involve the selection of a training set of diverse naphthalene-azetidine analogues with known biological activities. Computational software would then be used to generate multiple pharmacophore hypotheses, which are subsequently scored and validated based on their ability to distinguish active from inactive compounds. nih.gov

A representative ligand-based pharmacophore model for a hypothetical series of naphthalene-azetidine analogues might consist of the features outlined in the table below.

| Feature ID | Feature Type | Location |

| HYD1 | Hydrophobic | Naphthalene Ring System |

| HBA1 | Hydrogen Bond Acceptor | Azetidine Nitrogen |

| ARO1 | Aromatic Ring | Naphthalene Ring |

| POS1 | Positive Ionizable | Protonated Azetidine Nitrogen |

This table presents a hypothetical ligand-based pharmacophore model for naphthalene-azetidine analogues based on common features found in related CNS-active compounds.

In contrast to the ligand-based approach, structure-based pharmacophore modeling utilizes the three-dimensional structure of the biological target, typically obtained from X-ray crystallography or cryo-electron microscopy. This method identifies the key interaction points between the target and a bound ligand, providing a more precise and target-specific pharmacophore model. For a compound like this compound, potential targets could include the serotonin transporter (SERT) or various G-protein coupled receptors (GPCRs), for which structural data are available. nih.govbohrium.com

The design of a structure-based pharmacophore would involve analyzing the binding pocket of the target protein in complex with a known ligand. For instance, a model for the human serotonin transporter (hSERT) would highlight key interactions such as a cation-π interaction with specific aromatic residues and hydrogen bonds with polar residues in the binding site. nih.gov The naphthalene moiety of this compound could engage in hydrophobic and aromatic interactions, while the azetidine nitrogen could form crucial hydrogen bonds or ionic interactions. nih.gov

Validation of the generated pharmacophore model is a critical step to ensure its predictive power. This is often achieved by screening a database containing known active ligands and a large number of decoy molecules. A successful model will be able to selectively identify the active compounds from the decoys. nih.gov The Güner-Henry (GH) scoring method and Receiver Operating Characteristic (ROC) curve analysis are commonly used validation techniques. nih.govnih.gov

A hypothetical structure-based pharmacophore model for a target like hSERT interacting with a naphthalene-azetidine ligand might include the following features:

| Feature | Interacting Residue (Hypothetical) |

| Aromatic Ring (Naphthalene) | Phe335 |

| Hydrophobic (Naphthalene) | Ile172, Val501 |

| Hydrogen Bond Acceptor (Azetidine) | Tyr95 |

| Positive Ionizable (Azetidine) | Asp98 |

This table illustrates a hypothetical structure-based pharmacophore model, detailing potential interactions between a naphthalene-azetidine ligand and key residues within the hSERT binding pocket.

High-throughput virtual screening (HTVS) is a computational technique used to screen vast libraries of chemical compounds against a biological target to identify potential new drug leads. nih.govijper.org This process can be performed using either ligand-based or structure-based pharmacophore models as a 3D query to filter large compound databases, such as the ZINC database or commercial libraries. nih.govnih.gov

In the context of this compound, a validated pharmacophore model could be used to screen millions of compounds to find molecules that share the same essential chemical features. The hits from this initial screening are then typically subjected to further filtering steps, including molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, to refine the selection and prioritize compounds for experimental testing. nih.gov For example, a virtual screening campaign targeting a kinase could identify novel naphthalene-containing compounds with potential inhibitory activity. ijper.org Studies have shown that this approach can successfully identify novel scaffolds for various targets, including G-protein coupled receptors and kinases. nih.govnih.gov

A typical virtual screening workflow would involve the following steps:

Database Preparation: A large library of compounds is prepared, often filtered for drug-like properties.

Pharmacophore-Based Screening: The validated pharmacophore model is used as a 3D query to rapidly screen the database.

Molecular Docking: The hits from the pharmacophore screen are then docked into the binding site of the target protein to predict their binding orientation and affinity.

ADMET Filtering: The docked compounds are evaluated for their pharmacokinetic and toxicity profiles.

Hit Selection: A final selection of promising compounds is made for acquisition and biological evaluation.

Molecular Dynamics Simulations for System Stability and Conformational Sampling

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov In drug discovery, MD simulations provide valuable insights into the stability of protein-ligand complexes, the conformational changes that occur upon binding, and the key interactions that govern molecular recognition. nih.govmdpi.com

For this compound, MD simulations could be performed on its complex with a potential target protein, such as a GPCR or a monoamine transporter. These simulations would typically be run for tens to hundreds of nanoseconds to observe the dynamic behavior of the system. nih.govnih.gov The stability of the complex can be assessed by monitoring the root-mean-square deviation (RMSD) of the protein and ligand over the course of the simulation. A stable complex will exhibit relatively small fluctuations in RMSD. researchgate.net

Furthermore, MD simulations allow for a detailed analysis of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein. This can help to identify the key residues responsible for binding and provide a rationale for the observed activity. Conformational sampling during the simulation can also reveal different binding modes or conformational changes in the protein that may be important for its function. researchgate.netd-nb.info

A study on a related compound, 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride, demonstrated its ability to attenuate neurotoxicity, and while not a direct MD simulation of the binding event, it underscores the biological relevance of this chemical scaffold. researchgate.net

In Silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Prediction

For this compound, various computational models can be used to predict its ADMET properties. These models are typically based on the analysis of large datasets of compounds with known experimental ADMET data. A study on a series of azetidine-based scaffolds for CNS-focused libraries demonstrated the utility of in silico ADMET prediction in optimizing compounds for desirable pharmacokinetic properties. nih.govacs.org

The following table summarizes some key in silico predicted ADMET properties for a representative set of azetidine and naphthalene-containing compounds, providing an indication of the likely profile for this compound.

| Property | Predicted Value Range | Desirable Range for CNS Drugs |

| Molecular Weight (MW) | 250 - 450 | < 450 |

| LogP (Lipophilicity) | 2.0 - 4.5 | 1 - 4 |

| Topological Polar Surface Area (TPSA) | 40 - 90 Ų | < 90 Ų |

| Hydrogen Bond Donors (HBD) | 1 - 3 | ≤ 3 |

| Hydrogen Bond Acceptors (HBA) | 2 - 5 | ≤ 7 |

| Blood-Brain Barrier (BBB) Permeability | Moderate to High | High |

| P-glycoprotein (P-gp) Substrate | Unlikely | No |

| CYP2D6 Inhibition | Possible | No |

| hERG Inhibition | Low to Moderate Risk | Low Risk |

This table presents a summary of predicted ADMET properties for compounds structurally related to this compound, based on data from studies on CNS-active azetidine derivatives and other naphthalene-containing molecules. researchgate.netacs.org

Structure Activity Relationship Sar Studies and Lead Optimization

Design Principles for Naphthalene-Azetidine Hybrid Molecules

The design of hybrid molecules that incorporate both a naphthalene (B1677914) moiety and an azetidine (B1206935) ring is predicated on the principle of integrating pharmacophoric elements from different molecular entities to achieve a synergistic effect. The naphthalene group, a bicyclic aromatic hydrocarbon, offers a large, rigid, and lipophilic scaffold that can engage in various non-covalent interactions with biological targets, including π-π stacking and hydrophobic interactions. Its diverse biological activities, including anticancer and anti-inflammatory properties, make it a privileged scaffold in drug design. medwinpublishers.com

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, serves as a versatile and conformationally restricted linker or core element. rsc.orgnih.gov Its constrained nature reduces the entropic penalty upon binding to a target, potentially leading to higher affinity and selectivity. rsc.org The nitrogen atom within the azetidine ring can act as a hydrogen bond acceptor or a point for further functionalization, allowing for the fine-tuning of physicochemical properties such as solubility and basicity. nih.gov

The strategic combination of these two moieties in 3-(Naphthalen-2-yloxy)azetidine results in a molecule with a unique three-dimensional profile. The ether linkage provides a degree of rotational flexibility, while the azetidine ring imposes significant conformational constraints. This balance is a key consideration in the design of analogs, as it dictates the spatial presentation of key recognition elements to the biological target.

Elucidation of Key Substituent Effects on Biological Efficacy and Selectivity

The biological activity and selectivity of naphthalene-azetidine hybrids are highly sensitive to the nature and position of substituents on both the naphthalene and azetidine rings. While specific SAR data for this compound is not extensively available in the public domain, valuable insights can be gleaned from studies on related azetidine and naphthalene-containing compounds.

For instance, in a study of 3-hydroxy-3-(4-methoxyphenyl)azetidine derivatives as GABA uptake inhibitors, N-alkylation of the azetidine ring with lipophilic moieties significantly influenced potency at GAT-1 transporters. nih.gov This suggests that modifications at the azetidine nitrogen of this compound could be a fruitful avenue for modulating its biological profile.

Furthermore, research on other azetidine-containing compounds has demonstrated that the introduction of different substituents at the 3-position can dramatically alter biological activity. For example, the reaction of 3-bromoazetidines with various nucleophiles yields derivatives such as 3-cyano, 3-thiocyano, 3-azido, and 3-phenoxy azetidines, which are precursors for a wide range of bioactive compounds. rsc.org

The substitution pattern on the naphthalene ring is also a critical determinant of activity. In a series of 1,3,4-oxadiazole-naphthalene hybrids, the position of a methyl group on a phenyl ring attached to the core structure led to significant variations in cytotoxic activity. This highlights the importance of exploring positional isomers on the naphthalene ring of this compound to optimize target engagement.

A hypothetical SAR exploration for this compound analogs could involve the variations shown in the table below, drawing parallels from related compound series.

| Compound | R1 (on Azetidine) | R2 (on Naphthalene) | Predicted Biological Effect |

| Parent | H | H | Baseline Activity |

| Analog 1 | Methyl | H | Potentially altered selectivity and potency due to steric effects and increased lipophilicity. |

| Analog 2 | H | 6-Methoxy | May enhance binding affinity through hydrogen bonding interactions. |

| Analog 3 | H | 4-Fluoro | Could improve metabolic stability and membrane permeability. |

| Analog 4 | Acetyl | H | May decrease basicity of the azetidine nitrogen and alter pharmacokinetic properties. |

Conformational Restriction and 3D Character in Azetidine-Based Drug Design

The incorporation of an azetidine ring into a drug candidate is a well-established strategy to impart conformational rigidity. rsc.orgnih.gov This is particularly advantageous in drug design as it reduces the number of accessible conformations, thereby pre-organizing the molecule for binding to its biological target. This pre-organization can lead to a lower entropic cost of binding and, consequently, higher affinity. rsc.org The rigid, three-dimensional structure of the azetidine ring in this compound defines a specific spatial arrangement of the naphthalene moiety relative to the rest of the molecule.

This defined 3D character is crucial for achieving selective interactions with the target protein. A flexible linker, in contrast, would allow for a multitude of conformations, only a fraction of which might be bioactive. The inherent strain of the four-membered ring also endows azetidines with unique chemical reactivity that can be exploited in synthesis. nih.gov

In the context of drug design, the azetidine scaffold can be considered a "bioisostere" for other cyclic systems like piperidine (B6355638) or pyrrolidine, but with a distinct geometric and electronic profile. For example, replacing a piperidine ring with an azetidine has been shown to lower intrinsic clearance in some cases. nih.gov This highlights the potential of the azetidine motif to fine-tune the pharmacokinetic properties of a molecule while maintaining or even improving its pharmacodynamic profile.

Strategies for Improving Bioavailability and Metabolic Stability

While the naphthalene-azetidine scaffold holds therapeutic promise, its successful development into a drug is contingent on achieving favorable pharmacokinetic properties, including good bioavailability and metabolic stability. The lipophilic nature of the naphthalene ring can contribute to poor aqueous solubility and high metabolic turnover.

One key metabolic liability for azetidine-containing compounds can be cytochrome P450 (CYP)-mediated oxidation. For instance, an azetidine-based inhibitor of diacylglycerol acyltransferase 2 (DGAT2) was found to undergo facile α-carbon oxidation followed by ring scission, leading to the formation of reactive aldehyde metabolites. nih.gov This highlights a potential metabolic pathway for this compound that would need to be investigated and potentially mitigated through structural modifications.

Strategies to improve metabolic stability include:

Introduction of heteroatoms: Incorporating nitrogen or other heteroatoms into the naphthalene ring system can alter the electronic properties and block sites of metabolism.

Fluorination: The introduction of fluorine atoms at metabolically labile positions can block oxidation and improve metabolic stability.

Modification of the azetidine ring: Substitution on the azetidine ring, for example at the nitrogen atom, can influence its metabolic fate. Replacing the azetidine with a more stable heterocycle, such as a pyridine (B92270) ring, has been shown to mitigate the formation of reactive metabolites in some cases. nih.gov

Improving bioavailability often involves a balance between solubility and permeability. Strategies to enhance bioavailability may include:

Salt formation: For basic compounds like this compound, forming a hydrochloride or other salt can improve solubility and dissolution rate.

Prodrug approaches: Ester or amide prodrugs can be designed to improve permeability and are then cleaved in vivo to release the active parent drug.

Optimization of Isozyme Selectivity and Cellular Potency

For many drug targets, achieving selectivity for a specific enzyme isoform is crucial to minimize off-target effects and enhance the therapeutic window. The naphthalene moiety in this compound can interact with various enzymes, including cytochrome P450 (CYP) isozymes. For instance, α-naphthoflavone, a naphthalene-containing compound, is known to be a selective inhibitor of certain CYP isoforms. nih.gov This suggests that the naphthalene portion of the molecule could be a key determinant of isozyme selectivity.

Optimization of isozyme selectivity can be achieved through a detailed SAR study, systematically modifying different parts of the molecule and assessing its inhibitory activity against a panel of relevant isozymes. For example, altering the substitution pattern on the naphthalene ring or modifying the linker between the naphthalene and azetidine moieties could significantly impact isozyme binding.

The cellular potency of a compound is a function of its intrinsic activity at the target and its ability to reach the target in a cellular context. This involves traversing cell membranes and avoiding efflux by transporters. The optimization of cellular potency often runs parallel to the improvement of bioavailability. In a study of azetidine amides, esterification of a carboxylic acid group to a methyl ester decreased cell-free potency but improved cellular activity, highlighting the importance of membrane permeability.

A study on a close analog, 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792), demonstrated its ability to attenuate MPP+-induced neurotoxicity and NLRP3 inflammasome-mediated signaling in cellular models, indicating good cellular permeability and engagement with intracellular targets. nih.gov

Integration of Artificial Intelligence and Machine Learning in SAR Analysis

The vast and complex datasets generated during SAR studies are increasingly being analyzed using artificial intelligence (AI) and machine learning (ML) algorithms. These computational tools can identify subtle patterns and correlations that may not be apparent through traditional analysis, thereby accelerating the drug discovery process.

For the SAR analysis of naphthalene-azetidine hybrids, ML models can be trained on existing data for related compounds to predict the biological activity of novel, untested analogs. Quantitative Structure-Activity Relationship (QSAR) models, a form of ML, can be developed to correlate physicochemical properties and structural features with biological activity. nih.gov

AI and ML can be applied in several ways:

Virtual Screening: ML models can be used to rapidly screen large virtual libraries of naphthalene-azetidine derivatives to prioritize a smaller, more promising set of compounds for synthesis and testing.

De Novo Design: Generative AI models can design novel molecular structures with desired properties, potentially leading to the discovery of entirely new chemical scaffolds.

Prediction of ADMET Properties: AI models can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, allowing for the early identification of compounds with potential liabilities. A recent study demonstrated the use of an AI-enabled approach in the development of 3-hydroxymethyl-azetidine derivatives as potent enzyme inhibitors, showcasing the power of AI in precise molecular modifications.

By integrating AI and ML into the SAR workflow, researchers can make more informed decisions, reduce the number of compounds that need to be synthesized, and ultimately accelerate the journey from a promising lead compound to a clinical candidate.

Emerging Directions and Future Research Endeavors

Exploration of Diversely Functionalized 3-(Naphthalen-2-yloxy)azetidine Analogues

The core structure of this compound serves as a versatile template for the generation of a diverse library of analogues. The exploration of these derivatives is a key strategy to enhance potency, selectivity, and pharmacokinetic profiles. Research efforts are increasingly focused on systematic modifications at various positions of both the naphthalene (B1677914) and azetidine (B1206935) rings.

The synthesis of such analogues often involves multi-step reaction sequences. For instance, Schiff's bases prepared from naphthalene derivatives can be reacted with chloroacetyl chloride to form the azetidinone (β-lactam) ring. researchgate.net Another approach involves the use of chiral tert-butanesulfinamides to guide the stereochemistry during the formation of C2-substituted azetidines, allowing for the creation of enantioenriched products. acs.org

Structure-activity relationship (SAR) studies are crucial in this exploratory phase. For example, research on related naphthalene-containing azetidinone derivatives has shown that the introduction of specific substituents can significantly influence their biological activity. Studies on a series of 1,3,4-oxadiazole/thiadiazole-azetidin-2-one conjugates revealed that derivatives with para-substituted halogen and nitro groups on a phenyl ring attached to the azetidine core displayed notable anticancer and antimicrobial potential. nih.gov Similarly, in a series of 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives, a meta-chloro substituted phenyl group resulted in potent cytotoxicity against prostate cancer cell lines. nih.gov These findings underscore the importance of exploring a wide range of functional groups to optimize the therapeutic potential of the this compound scaffold.

Table 1: Examples of Functionalized Naphthalene-Azetidine Analogues and their Reported Activities

| Compound Type | Functionalization | Reported Biological Activity | Reference |

|---|---|---|---|

| Naphthalene Substituted Azetidinones | Varied substitutions on a phenyl ring attached to the azetidine | Anti-Parkinson's, antioxidant | researchgate.net |

| Azetidinone derivatives of β-naphthol | Formation of Schiff's bases with various aromatic aldehydes | Antibacterial, antifungal | researchgate.net |

| Azetidin-2-one (B1220530) conjugates | Incorporation of 1,3,4-oxadiazole/thiadiazole moieties | Anticancer, antimicrobial | nih.gov |

Identification of Novel Biological Pathways and Disease Indications

While initial research has highlighted the potential of naphthalene-azetidine derivatives in neurodegenerative diseases, ongoing studies are uncovering novel biological pathways and expanding the range of potential disease indications. researchgate.netnih.gov

One significant area of investigation is in neuroinflammation and neurodegeneration. A derivative, 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792), has been shown to protect against MPP+-induced neurotoxicity in a cellular model of Parkinson's disease. nih.gov Its protective effects are mediated by regulating oxidative stress, mitochondrial dysfunction, and apoptosis-related proteins. nih.gov Further research has revealed that this compound can also attenuate the NLRP3 inflammasome signaling pathway in microglial cells, which is a key component of the innate immune response and is implicated in chronic inflammatory diseases. nih.gov This suggests a broader potential for these compounds in treating various neuroinflammatory conditions.

The therapeutic landscape for naphthalene-based compounds is vast, encompassing antimicrobial, antiviral, anticancer, and anti-inflammatory activities, among others. ekb.eg This broad spectrum of activity for the naphthalene moiety suggests that this compound and its derivatives could be explored for a variety of other diseases. For instance, the synthesis of novel naphthalene-substituted compounds has led to the identification of potent inhibitors of enzymes implicated in cancer and potent antimicrobial agents against drug-resistant pathogens. nih.govnih.gov The unique combination of the naphthalene and azetidine scaffolds may lead to the discovery of compounds with novel mechanisms of action against these and other diseases.

Development of Advanced Computational Models for Predictive Pharmacology

The integration of advanced computational models into the drug discovery process is accelerating the development of new therapeutic agents. nih.govresearchgate.net For naphthalene-azetidine derivatives, these in silico tools are invaluable for predicting their pharmacological properties, thereby guiding the synthesis of the most promising candidates.

Molecular docking studies are being employed to understand the binding interactions of these compounds with their biological targets. For example, in silico screening of azetidine-naphthalene derivatives against the main protease of SARS-CoV-2 has identified compounds with high binding affinities, suggesting their potential as antiviral agents. researchgate.net These studies provide insights into the key amino acid residues involved in the binding, which can inform the design of more potent inhibitors. researchgate.net

Beyond target binding, computational models are also used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of these compounds. nih.gov Predicting these properties at an early stage is crucial for avoiding costly failures in later stages of drug development. For instance, in silico ADMET predictions for a series of azetidin-2-one derivatives indicated that they may be orally active compounds, satisfying key parameters for drug-likeness. researchgate.net As more data on the biological activities and physicochemical properties of this compound analogues become available, more sophisticated quantitative structure-activity relationship (QSAR) and machine learning models can be developed to more accurately predict their therapeutic potential and potential liabilities. researchgate.net

Table 2: Application of Computational Models in the Study of Naphthalene-Azetidine Derivatives

| Computational Method | Application | Finding/Prediction | Reference |

|---|---|---|---|

| Molecular Docking | Antiviral research (SARS-CoV-2) | Identification of derivatives with high binding scores to the main protease. | researchgate.net |

| In silico ADMET Screening | Drug-likeness prediction | Prediction of oral bioavailability and favorable pharmacokinetic profiles. | researchgate.netresearchgate.net |

| PASS (Prediction of Activity Spectra for Substances) | Biological activity prediction | Aiding in the design and synthesis of effective antihistaminic agents. | rsc.org |

Strategic Development of Naphthalene-Azetidine Derivatives towards Clinical Translation

The ultimate goal of developing novel therapeutic agents is their successful translation into clinical use. For this compound and its derivatives, a strategic approach to preclinical and clinical development is essential.

A critical step in this process is the demonstration of efficacy in relevant in vivo models. Studies on naphthalene-substituted azetidinones in a 6-OHDA-lesioned rat model of Parkinson's disease have shown that these compounds can reverse behavioral and neuronal changes, providing a strong rationale for their further development as neuroprotective agents. researchgate.net

The path to clinical translation also requires a thorough understanding of a compound's metabolic fate and potential for toxicity. The use of computational tools to predict these properties, as discussed in the previous section, is a key part of this strategy. nih.govnih.gov Furthermore, the development of scalable and efficient synthetic routes is necessary to produce the quantities of the compound required for extensive preclinical testing and eventual clinical trials. acs.org

The strategic development will also involve lead optimization to enhance drug-like properties, such as solubility and metabolic stability, while minimizing off-target effects. This iterative process of design, synthesis, and testing, guided by both in vitro and in vivo data as well as computational predictions, will be crucial for advancing the most promising naphthalene-azetidine derivatives through the development pipeline and into the clinic.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(Naphthalen-2-yloxy)azetidine and its derivatives?

- Methodology : A common approach involves nucleophilic substitution between naphthol derivatives (e.g., 2-naphthol) and azetidine precursors. For example, propargyl bromide can react with 2-naphthol in DMF with K₂CO₃ as a base, monitored via TLC for reaction completion . Purification is critical; column chromatography or recrystallization (using ethanol or ethyl acetate) is recommended to isolate high-purity products.

- Key Considerations : Control reaction temperature (room temperature to 60°C) to avoid side reactions like over-alkylation. Use anhydrous conditions to prevent hydrolysis of intermediates .

Q. How is the structural conformation of this compound validated?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, SHELX programs (e.g., SHELXL) refine crystal structures by analyzing intensity data and minimizing R-factors (<0.05 for high reliability). Computational tools like density functional theory (DFT) can supplement experimental data to confirm bond angles and torsional strain in the azetidine ring .

- Key Considerations : Crystallize the compound in non-polar solvents (e.g., hexane/ethyl acetate mixtures) to obtain diffraction-quality crystals .

Q. What pharmacological pathways are associated with this compound derivatives?

- Methodology : In neuroinflammatory studies, derivatives like 3-(Naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride inhibit the NLRP3 inflammasome in LPS-stimulated BV2 microglia. Key assays include:

- ELISA for IL-1β and TNF-α quantification.

- Western blotting to measure TLR4, MyD88, and NF-κB protein levels.

- ROS detection using fluorescent probes like DCFH-DA .

Advanced Research Questions

Q. How do structural modifications of this compound impact its bioactivity?

- Case Study : Replacing the propoxy group with a trifluoromethylphenoxy moiety (e.g., 3-[3-(Trifluoromethyl)phenoxy]azetidine hydrochloride) alters binding affinity to inflammatory targets. SAR studies show that electron-withdrawing groups enhance NLRP3 inhibition by stabilizing hydrogen bonds with ASC/PYD domains .

- Methodology :

- Molecular docking (e.g., AutoDock Vina) to predict binding poses.

- Free energy calculations (MM-GBSA) to quantify ligand-receptor interactions .

Q. What experimental strategies resolve contradictory data in NLRP3 inflammasome inhibition studies?

- Contradiction Example : Discrepancies in IC₅₀ values across studies (e.g., 10 μM vs. 25 μM in BV2 cells).

- Resolution :

- Standardize cell models (e.g., primary microglia vs. BV2 lines).

- Validate assay conditions : Pre-treat cells with ATP (5 mM) to prime NLRP3 activation.

- Use orthogonal assays (e.g., caspase-1 activity via FLICA probes) to confirm results .

Q. How can enantioselective synthesis of this compound derivatives be optimized?

- Methodology : Chiral phosphoric acid catalysts (e.g., TRIP) induce asymmetry during azetidine desymmetrization. For example, Sun’s method achieves >90% enantiomeric excess (ee) by stabilizing thione tautomers via hydrogen bonding .

- Key Considerations :

- Monitor reaction progress via chiral HPLC.

- Use low temperatures (−20°C) to minimize racemization .

Q. What computational tools predict the metabolic stability of this compound derivatives?

- Methodology :

- ADMET Prediction : Tools like SwissADME estimate solubility (LogP <3 recommended) and cytochrome P450 interactions.

- Metabolite Identification : Use Mass Frontier to simulate Phase I/II metabolism (e.g., hydroxylation at the azetidine ring) .

Methodological Challenges and Solutions

Q. How to address low yields in azetidine ring formation?

- Root Cause : Ring strain in azetidine (90° bond angles) increases activation energy for cyclization.

- Solution :

- Use Lewis acid catalysts (e.g., ZnCl₂) to stabilize transition states.

- Optimize solvent polarity (e.g., DMF → THF) to favor intramolecular SN2 reactions .

Q. What strategies improve the solubility of this compound derivatives?

- Approach :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.